molecular formula C6H11N3OS B1597608 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 299936-83-7

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1597608
M. Wt: 173.24 g/mol
InChI Key: BYEYSFBTZPXVQU-UHFFFAOYSA-N
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Description

The compound “5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole. Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . The “2-Ethoxyethyl” group attached to the thiadiazole ring suggests that this compound might have unique properties compared to other thiadiazoles.


Chemical Reactions Analysis

Thiadiazoles can participate in various chemical reactions, including substitutions and ring-opening reactions. The presence of the ethoxyethyl group might influence the reactivity of the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ethoxyethyl group in “5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine” might influence its solubility, boiling point, and melting point .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, utilized in medicinal chemistry for its pharmacological properties, has seen derivatives synthesized for biological activity investigations. Notably, Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine exhibited significant biological activities. Compounds with this core demonstrated high DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria. Moreover, certain derivatives exhibited cytotoxicity on cancer cell lines, suggesting their potential use in chemotherapy drug strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).

Structural and Interaction Analysis

Adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted compounds, were synthesized and analyzed for their structural properties. The orientation differences in amino groups and the characterization of intra- and intermolecular interactions highlight the significance of non-covalent interactions in these compounds. Such analyses contribute to the understanding of the molecular structures and potential applications of these derivatives in materials science and pharmacology (El-Emam et al., 2020).

Corrosion Inhibition

Investigations into thiazole and thiadiazole derivatives against the corrosion of iron have been conducted, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies aim to predict corrosion inhibition performances, offering insights into the applications of such compounds in protecting metal surfaces in various industrial contexts (Kaya et al., 2016).

Electronic and Optical Properties

The design and synthesis of star-shaped single-polymer systems incorporating thiadiazole units for simultaneous RGB emission have been explored. These systems demonstrate potential applications in electroluminescence and amplified spontaneous emission, contributing to advancements in optoelectronic devices and materials science (Liu et al., 2016).

Future Directions

The study of thiadiazole derivatives is an active area of research due to their potential biological activities. Future research on “5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine” could explore its potential uses in various fields .

properties

IUPAC Name

5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEYSFBTZPXVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365819
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

CAS RN

299936-83-7
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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